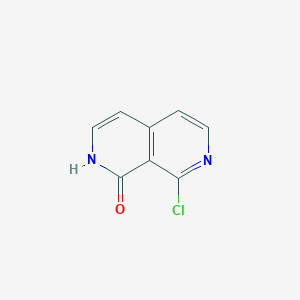

8-Chloro-2,7-naphthyridin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

8-chloro-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C8H5ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1-4H,(H,11,12) |

InChI Key |

CWTPPUHHQPHVNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=C1C=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 2,7 Naphthyridin 1 2h One As a Core Building Block and Its Key Derivatives

Established Synthetic Routes to the Parent 2,7-Naphthyridinone Scaffold

The construction of the fundamental 2,7-naphthyridin-1(2H)-one core is most commonly achieved through the cyclization of functionalized pyridine (B92270) precursors. One of the well-established methods involves a condensation and cyclization sequence starting from 4-methylpyridine-3-carbonitrile.

A key route involves the reaction of 4-methylpyridine-3-carbonitrile with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an intermediate enamine. Subsequent treatment of this enamine with acid, for instance, a solution of hydrobromic acid in acetic acid, induces intramolecular cyclization to furnish the 2,7-naphthyridin-1(2H)-one scaffold. This approach is highly effective for creating the core bicyclic structure necessary for further functionalization. The general strategy relies on building the second ring onto a pre-existing, appropriately substituted pyridine ring.

Strategic Preparation of the 8-Chloro-2,7-naphthyridin-1(2H)-one Building Block

With the parent 2,7-naphthyridin-1(2H)-one scaffold in hand, the next crucial step is the strategic introduction of a chlorine atom at the C8 position. This transformation is critical as the chloro-substituent acts as a versatile chemical handle for subsequent cross-coupling and substitution reactions.

The preparation of this compound is achieved through the direct chlorination of the parent naphthyridinone. This electrophilic aromatic substitution is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent. The regioselectivity of the reaction, which favors the C8 position, is directed by the electronic properties of the bicyclic system, yielding the desired 8-chloro building block efficiently.

Derivatization via N-Arylation to Form 2-Phenyl-8-chloro-2,7-naphthyridin-1(2H)-one Derivatives

The presence of the lactam nitrogen (at the N2 position) in the this compound core allows for significant structural diversification through N-arylation. This modification is pivotal for creating libraries of compounds with varied steric and electronic properties, which is particularly important in drug discovery programs.

Efficient Diaryliodonium Salt-Based N-Arylation Strategies

A highly efficient and mild method for the N-arylation of this compound utilizes diaryliodonium salts. acs.orgnih.govresearchgate.net This strategy has proven advantageous over traditional copper- or palladium-catalyzed methods, which often require harsh conditions. The reaction proceeds smoothly under metal-free conditions, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). acs.orgnih.gov This method allows for the introduction of a wide variety of substituted phenyl groups onto the naphthyridinone nitrogen, yielding a diverse array of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks. acs.orgnih.govresearchgate.net

Optimization of Reaction Conditions for Arylation, Including Reaction Times and Yields

The diaryliodonium salt-based N-arylation has been optimized for efficiency, offering short reaction times and high yields. acs.orgnih.gov The reaction conditions are generally mild, proceeding at moderate temperatures. Research has demonstrated that a range of electronically and sterically diverse diaryliodonium salts can be used, consistently producing the desired N-arylated products in good to excellent yields. acs.org For instance, the reaction of this compound with various substituted diaryliodonium salts has been shown to complete within hours, yielding the corresponding products in yields often exceeding 80%. acs.org

Below is a table summarizing the results for the N-arylation of this compound with various diaryliodonium salts.

Table 1: N-Arylation of this compound with Diaryliodonium Salts acs.org

| Aryl Group (Ar) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 3 | 95 |

| 4-Fluorophenyl | 3 | 91 |

| 4-Chlorophenyl | 3 | 93 |

| 4-Methylphenyl | 3 | 89 |

| 4-Methoxyphenyl | 3 | 85 |

| 3-Methoxyphenyl | 3 | 88 |

Other Synthetic Modifications and Functionalization at the 2,7-Naphthyridinone Core

The 8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives serve as a platform for further synthetic modifications, primarily by leveraging the reactivity of the C8-chloro group. A key functionalization is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.

A common and productive modification is the displacement of the C8-chloro group with various amines. For example, reacting the chlorinated naphthyridinone with a range of substituted anilines under palladium-catalyzed Buchwald-Hartwig amination conditions or through direct SNAr reactions allows for the construction of a combinatorial library of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. acs.orgnih.gov This has been a fruitful strategy in the discovery of new kinase inhibitors. acs.orgnih.govresearchgate.net

Beyond amination, other functionalizations of the naphthyridinone core have been explored. These include the synthesis of fused heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines, demonstrating the versatility of the scaffold in creating more complex, polycyclic structures.

Reactivity and Derivatization Chemistry of 8 Chloro 2,7 Naphthyridin 1 2h One

Nucleophilic Substitution Reactions at the C-8 Position of Chlorinated Naphthyridinones

The chlorine atom at the C-8 position of 8-chloro-2,7-naphthyridin-1(2H)-one is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a key strategy for the synthesis of diverse compound libraries.

Amination Reactions and Formation of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-one Derivatives

A significant application of the SNAr reaction at the C-8 position is the synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. These compounds have been identified as promising inhibitors of c-Kit and VEGFR-2 kinases. nih.gov The general synthetic route involves the reaction of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one with various primary and secondary amines.

This approach has led to the development of a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. nih.govresearchgate.net For instance, compound 9k demonstrated potent c-Kit inhibitory activity with an IC50 value of 8.5 nM. nih.gov Similarly, compounds 10l and 10r showed significant VEGFR-2 inhibitory activity with IC50 values of 56.5 and 31.7 nM, respectively. nih.gov These findings highlight the importance of the amino substituent at the C-8 position for achieving high inhibitory potency.

Table 1: Selected 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-one Derivatives and their Kinase Inhibitory Activity. nih.gov

| Compound | R | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |

| 3 | H | 329.6 | 279.9 |

| 9k | 4-Methylpiperazin-1-yl | 8.5 | - |

| 10l | 3-(Trifluoromethyl)phenylamino | - | 56.5 |

| 10r | 4-Fluoro-3-(trifluoromethyl)phenylamino | - | 31.7 |

Data sourced from reference nih.gov.

Reactions with Other Nucleophiles (e.g., Alcohols, Thiols)

While amination reactions are prevalent, the C-8 position of chlorinated naphthyridinones can also react with other nucleophiles such as alcohols and thiols. For example, in a related 2,7-naphthyridine (B1199556) system, 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles were shown to react with 2-mercaptoethanol (B42355) to yield the corresponding 3-[(2-hydroxyethyl)thio] derivatives. mdpi.com This demonstrates the versatility of the chloro-naphthyridine scaffold for the introduction of various functionalities through nucleophilic substitution.

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of nucleophilic substitution on the 2,7-naphthyridine ring are influenced by the nature and position of substituents. In the case of 1,3-diamino-2,7-naphthyridines, the substituent at the 7th position and the nature of the cyclic amine at the 1st position were found to influence a rearrangement reaction, primarily due to steric effects. researchgate.net

Computational studies on other aromatic systems have shown that the properties of substituents can significantly depend on the length and type of the molecular spacer and the nature of the reacting site. nih.gov For instance, in para-substituted nitrobenzenes, the inductive and resonance effects of a substituent are nearly equal, whereas in para-substituted phenolates, the resonance effect is about twice as strong as the field effect. nih.gov Such principles can be qualitatively applied to understand the electronic effects of substituents on the reactivity of the this compound core. The electron-withdrawing or -donating nature of substituents on the naphthyridine ring system can modulate the electrophilicity of the C-8 position, thereby influencing the rate and outcome of nucleophilic substitution reactions.

Rearrangement Reactions Involving 2,7-Naphthyridinone Derivatives (e.g., Smiles Rearrangement)

The 2,7-naphthyridine scaffold can undergo rearrangement reactions, with the Smiles rearrangement being a notable example. A Smiles rearrangement was observed for the first time in the 2,7-naphthyridine series during the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.comnih.govresearchgate.net This rearrangement provided a novel method for the preparation of these valuable synthetic intermediates. mdpi.comresearchgate.netnih.govresearchgate.net

Specifically, the cyclization of certain alkoxyacetamides was found to proceed through two different pathways: the expected formation of furo[2,3-c]-2,7-naphthyridines and the unexpected formation of 1,3-diamino-2,7-naphthyridines via a Smiles-type rearrangement. mdpi.comresearchgate.netnih.gov This discovery opened up new synthetic routes to previously inaccessible 2,7-naphthyridine derivatives. mdpi.com It was also noted that for 1-amino-3-oxo-2,7-naphthyridines, the rearrangement occurs more rapidly and is not significantly influenced by the nature of the alkyl and cyclic amine groups. researchgate.net

Construction of Combinatorial Libraries Based on the this compound Scaffold

The amenability of the this compound scaffold to nucleophilic substitution makes it an excellent starting point for the construction of combinatorial libraries. nih.govresearchgate.netmdpi.com The ability to introduce a wide variety of amines and other nucleophiles at the C-8 position allows for the rapid generation of a large number of structurally diverse analogs. nih.gov

This approach has been successfully employed to create a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives for screening as kinase inhibitors. nih.govresearchgate.net The use of combinatorial chemistry accelerates the drug discovery process by enabling the systematic exploration of the structure-activity relationships around the 2,7-naphthyridinone core. nih.gov The identification of potent c-Kit and VEGFR-2 inhibitors from such libraries validates the utility of this scaffold in medicinal chemistry. nih.gov

Structure Activity Relationship Sar Studies of 8 Chloro 2,7 Naphthyridin 1 2h One Derivatives in Preclinical Research

Elucidating Structural Determinants for Protein Kinase Inhibitory Activity

The 2,7-naphthyridinone core serves as a versatile scaffold for engaging the ATP-binding site of various protein kinases. Its inherent structure is well-suited for forming key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. Research groups first proposed the 2,7-naphthyridone scaffold as a novel lead structure for developing MET kinase inhibitors. nih.govresearchgate.net

To build upon this, further investigations were undertaken to broaden the utility of this scaffold. By designing and synthesizing a series of derivatives, researchers successfully identified new lead compounds targeting additional kinases. mdpi.com Specifically, the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one framework was established as a new and effective lead structure for inhibiting both c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases. nih.govmdpi.com Molecular docking studies have helped to visualize the binding interactions, confirming how these new lead compounds situate within the c-Kit and VEGFR-2 kinase active sites. nih.gov This foundational work demonstrated that the 2,7-naphthyridinone nucleus is a privileged scaffold whose inhibitory profile can be tuned against different kinases through targeted chemical modifications.

Impact of C-2 Phenyl Substitutions on Biological Activity Profiles

The substituent at the C-2 position of the 2,7-naphthyridin-1(2H)-one ring is crucial for modulating the compound's biological activity. In many derivatives, this position is occupied by a phenyl group, which can be further decorated with various substituents to fine-tune the molecule's properties and target interactions.

An efficient N-arylation strategy utilizing diaryliodonium salts has been developed to synthesize new 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks. nih.gov This method allows for the creation of diverse analogs with different chemical groups on the C-2 phenyl ring under mild conditions and with high yields. nih.gov These chlorinated intermediates are pivotal for the subsequent introduction of substituents at the C-8 position. The exploration of these C-2 phenyl substituted compounds led to the discovery of new inhibitors targeting MET and AXL kinases, demonstrating that modifications at this position can significantly influence the inhibitor's selectivity and potency profile. nih.gov

Influence of C-8 Substituent Modifications on Inhibitory Potency and Selectivity

The transformation of the 8-chloro group into various substituted amino groups is a key strategy for optimizing the inhibitory power and selectivity of 2,7-naphthyridinone derivatives. By systematically replacing the chlorine atom with different aniline (B41778) and amino moieties, researchers have generated compounds with dramatically enhanced and varied biological activities. nih.govnih.gov

In a study targeting c-Kit and VEGFR-2, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and screened. nih.gov This effort led to the discovery of compound 9k , which displayed an excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM. nih.govmdpi.com This represented a nearly 39-fold increase in potency compared to the initial lead compound 3 (IC₅₀ of 329.6 nM). nih.gov Similarly, compounds 10l and 10r showed potent VEGFR-2 inhibition with IC₅₀ values of 56.5 nM and 31.7 nM, respectively, making them 5 to 8.8 times more potent than the lead compound 3 (IC₅₀ of 279.9 nM). nih.govmdpi.com

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 3 | c-Kit | 329.6 |

| 9k | c-Kit | 8.5 |

| 3 | VEGFR-2 | 279.9 |

| 10l | VEGFR-2 | 56.5 |

| 10r | VEGFR-2 | 31.7 |

Further exploration of C-8 substitutions led to the identification of selective inhibitors for MET and AXL kinases. nih.gov A combinatorial library of 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones was constructed, leading to the discovery of highly potent and selective agents. nih.gov For instance, compound 17c was found to be a potent MET kinase inhibitor with an IC₅₀ of 13.8 nM. nih.gov Meanwhile, compounds 17e and 17i were identified as potent and selective AXL kinase inhibitors, with IC₅₀ values of 17.2 nM and 31.8 nM, respectively. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 17c | MET | 13.8 |

| 17e | AXL | 17.2 |

| 17i | AXL | 31.8 |

Optimization of the 2,7-Naphthyridinone Scaffold for Specific Target Interactions

Optimization of the 2,7-naphthyridinone scaffold is aimed at enhancing potency against a desired kinase target while improving selectivity over other kinases. A key strategy to achieve this is the construction of combinatorial libraries, which allows for the rapid generation and screening of a large number of structurally related compounds. nih.gov

This approach proved successful in the development of selective MET and AXL kinase inhibitors. By varying the substituents at both the C-2 phenyl and C-8 amino positions, researchers were able to fine-tune the interactions with the target enzymes. nih.gov This led to the identification of compounds that could efficiently and selectively inhibit either MET or AXL kinase. nih.gov This is a significant advantage over existing multi-kinase inhibitors like cabozantinib (B823), which does not show such selectivity. nih.gov The continued exploration of combinatorial libraries based on the 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold is expected to accelerate the discovery of more potent and highly selective inhibitors for a diverse range of kinases. nih.gov

Preclinical Biological Activity and Proposed Mechanisms of Action for 8 Chloro 2,7 Naphthyridin 1 2h One Derivatives

Inhibition of MET Kinase by 2,7-Naphthyridinone Derivatives

The 2,7-naphthyridone scaffold has been identified as a promising lead structure for the development of MET kinase inhibitors. nih.govmdpi.com Subsequent research has focused on synthesizing and evaluating derivatives for their potency and selectivity.

Biochemical screenings have identified several 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as potent inhibitors of MET kinase. nih.gov A key development in this area was the synthesis of new 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks, which facilitated the creation of a combinatorial library of derivatives. nih.gov

Preliminary biochemical assays of this library led to the discovery of new MET/AXL kinase inhibitors. nih.gov Notably, compound 17c demonstrated potent and selective inhibition of MET kinase with a half-maximal inhibitory concentration (IC₅₀) of 13.8 nM. nih.gov This highlights the potential of the 2,7-naphthyridinone core in designing selective MET inhibitors. nih.gov For comparison, the established multi-kinase inhibitor cabozantinib (B823) inhibits MET with an IC₅₀ of 1.3 nM but also potently inhibits other kinases like AXL and VEGFR2. acs.orged.ac.uk

Table 1: MET Kinase Inhibitory Activity of Selected 2,7-Naphthyridinone Derivatives

| Compound | MET IC₅₀ (nM) | Reference |

|---|---|---|

| 17c | 13.8 | nih.gov |

| Cabozantinib (Reference) | 1.3 | acs.orged.ac.uk |

Molecular modeling studies are crucial for understanding how these inhibitors interact with their target kinases. nih.gov For MET kinase inhibitors, binding typically occurs within the ATP-binding site. nih.gov Type I inhibitors, for instance, bind to the active "DFG-in" conformation of the kinase. nih.gov Key interactions often involve the formation of hydrogen bonds with residues in the hinge region of the kinase, such as Tyr1230. nih.gov While detailed binding mode studies specifically for 8-chloro-2,7-naphthyridin-1(2H)-one derivatives are part of ongoing research, the structure-activity relationships suggest that the 2,7-naphthyridone core acts as a scaffold that correctly positions substituents to interact with key residues in the MET kinase active site. The exploration of 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one combinatorial libraries is expected to accelerate the discovery of more potent and selective inhibitors. nih.gov

Inhibition of AXL Kinase by 2,7-Naphthyridinone Derivatives

The AXL receptor tyrosine kinase is another important target in oncology due to its role in tumor progression and drug resistance. acs.orgnih.gov Derivatives of the naphthyridinone scaffold have also shown significant promise as AXL inhibitors.

Screening of the 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one library revealed compounds with potent and selective AXL kinase inhibition. nih.gov Specifically, compounds 17e and 17i were identified as efficient and selective AXL inhibitors with IC₅₀ values of 17.2 nM and 31.8 nM, respectively. nih.gov This is significant because the commercial inhibitor cabozantinib, while potent against AXL (IC₅₀ of 7 nM), lacks selectivity. nih.govacs.org

In a related series, optimization of 1,6-naphthyridinone derivatives led to the discovery of compound 25c , a potent and selective type II AXL inhibitor with an IC₅₀ of 1.1 nM and over 340-fold selectivity against MET kinase. nih.gov This compound was shown to inhibit AXL-driven cell proliferation and migration in cellular assays. nih.gov

Table 2: AXL Kinase Inhibitory Activity of Selected Naphthyridinone Derivatives

| Compound | AXL IC₅₀ (nM) | Reference |

|---|---|---|

| 17e | 17.2 | nih.gov |

| 17i | 31.8 | nih.gov |

| 25c (1,6-naphthyridinone) | 1.1 | nih.gov |

| Cabozantinib (Reference) | 7 | acs.org |

The binding of inhibitors to AXL kinase typically involves interactions with key residues in the ATP binding pocket. nih.govnih.gov The activation of AXL involves autophosphorylation of tyrosine residues (Y779, Y821, Y866) in its intracellular domain. nih.gov Inhibitors often prevent this process. Molecular modeling of related 1,6-naphthyridinone derivatives suggests that these compounds act as type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. nih.gov This binding mode, combined with specific substitutions, allows for high potency and selectivity over other kinases like MET. nih.gov For the 2,7-naphthyridinone series, it is proposed that the scaffold orients functional groups to form hydrogen bonds and other interactions with key residues within the AXL active site, such as the hinge region and the DFG motif, thereby blocking ATP binding and subsequent signal transduction. nih.govnih.gov

Inhibition of c-Kit Kinase by 2,7-Naphthyridinone Derivatives

The c-Kit receptor tyrosine kinase is a target for various cancers, and inhibitors of this kinase are of significant therapeutic interest. nih.govmdpi.com The versatile 2,7-naphthyridinone scaffold has also been successfully adapted to create potent c-Kit inhibitors.

Following the initial success of the 2,7-naphthyridone scaffold as a lead for MET inhibitors, researchers expanded its application by designing and synthesizing a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. nih.govmdpi.comdntb.gov.ua Biological screening of these new compounds led to the identification of a new lead structure for c-Kit kinase inhibitors. nih.govmdpi.com

Among the synthesized compounds, compound 9k demonstrated excellent inhibitory activity against c-Kit, with an IC₅₀ value of 8.5 nM. nih.govmdpi.comdntb.gov.ua This represented a nearly 39-fold increase in potency compared to the initial lead compound 3 (IC₅₀ of 329.6 nM). nih.govmdpi.comdntb.gov.ua Molecular docking studies were conducted to understand the binding interactions of these new lead compounds with c-Kit kinase, confirming that the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold is a promising new lead for c-Kit inhibitors. nih.govdntb.gov.ua

Table 3: c-Kit Kinase Inhibitory Activity of Selected 2,7-Naphthyridinone Derivatives

| Compound | c-Kit IC₅₀ (nM) | Reference |

|---|---|---|

| 9k | 8.5 | nih.govmdpi.comdntb.gov.ua |

| 3 | 329.6 | nih.govmdpi.com |

Biochemical and Cellular Assay Findings of Kinase Inhibition

Research into a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives has identified potent inhibitors of c-Kit kinase. nih.govdntb.gov.uamdpi.com In biochemical assays, these compounds were evaluated for their ability to inhibit the enzymatic activity of the c-Kit protein.

Notably, compound 9k demonstrated exceptional potency with a half-maximal inhibitory concentration (IC₅₀) value of 8.5 nM against c-Kit. nih.govdntb.gov.uamdpi.com This represents a significant improvement in inhibitory activity, being 38.8-fold more potent than the initial lead compound 3 , which had an IC₅₀ of 329.6 nM. nih.govdntb.gov.uamdpi.com The development of these derivatives stemmed from the exploration of the 2,7-naphthyridone scaffold, which was initially proposed as a novel lead structure for MET inhibitors. nih.govdntb.gov.ua

Interactive Table: c-Kit Kinase Inhibition Data

| Compound | IC₅₀ (nM) for c-Kit | Fold Improvement vs. Compound 3 |

|---|---|---|

| Compound 9k | 8.5 | 38.8 |

Proposed Binding Modes and Interactions with c-Kit Kinase

Molecular docking studies have provided valuable insights into the potential binding interactions between the 2,7-naphthyridinone derivatives and the c-Kit kinase domain. nih.govdntb.gov.ua These computational models help to elucidate the structural basis for the observed inhibitory activity. The 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold has been identified as a key structural element for effective binding to and inhibition of c-Kit kinase. nih.govdntb.gov.uamdpi.com

Inhibition of VEGFR-2 Kinase by 2,7-Naphthyridinone Derivatives

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.govresearchgate.net The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. mdpi.comresearchgate.net

Biochemical and Cellular Assay Findings of Kinase Inhibition

The same series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives that showed potent c-Kit inhibition were also evaluated for their activity against VEGFR-2. nih.govdntb.gov.uamdpi.com Several compounds demonstrated significant inhibitory potential.

Specifically, compounds 10l and 10r exhibited strong VEGFR-2 inhibitory activity, with IC₅₀ values of 56.5 nM and 31.7 nM, respectively. nih.govdntb.gov.uamdpi.com This level of potency is 5.0 to 8.8 times greater than that of the parent compound 3 , which had an IC₅₀ of 279.9 nM for VEGFR-2. nih.govdntb.gov.uamdpi.com These findings highlight the potential of the 2,7-naphthyridinone scaffold for developing dual inhibitors targeting both c-Kit and VEGFR-2. nih.govmdpi.com

Interactive Table: VEGFR-2 Kinase Inhibition Data

| Compound | IC₅₀ (nM) for VEGFR-2 | Fold Improvement vs. Compound 3 |

|---|---|---|

| Compound 10l | 56.5 | 5.0 |

| Compound 10r | 31.7 | 8.8 |

Proposed Binding Modes and Interactions with VEGFR-2 Kinase

Molecular docking simulations have been employed to understand the binding modes of these 2,7-naphthyridinone derivatives within the ATP-binding pocket of the VEGFR-2 kinase domain. nih.govdntb.gov.ua The identification of an 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one as a new lead scaffold for VEGFR-2 inhibitors was supported by these computational studies. nih.govdntb.gov.uamdpi.com The interactions predicted by these models provide a rational basis for the observed structure-activity relationships and guide the further design of more potent and selective inhibitors.

Other Emerging Biological Activities Associated with the 2,7-Naphthyridinone Scaffold in Preclinical Models

Beyond their well-documented roles as c-Kit and VEGFR-2 inhibitors, compounds based on the broader naphthyridine scaffold have shown potential in other therapeutic areas. For instance, certain naphthyridine derivatives have been investigated as Janus kinase (JAK) inhibitors, suggesting a wider applicability of this chemical framework in targeting different kinase families involved in various disease pathways. google.com The versatility of the 2,7-naphthyridinone core structure suggests that further exploration may uncover additional biological activities and therapeutic applications.

Computational and Theoretical Investigations of 8 Chloro 2,7 Naphthyridin 1 2h One and Its Derivatives

Molecular Docking Analyses of Ligand-Target Interactions in Kinase Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between potential drug candidates and their biological targets, such as protein kinases.

In the study of 2,7-naphthyridinone derivatives, molecular docking has been pivotal. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized as potential kinase inhibitors. dntb.gov.ua Molecular docking simulations were performed to elucidate the binding modes of these compounds within the active sites of c-Kit and VEGFR-2 kinases. dntb.gov.ua These studies revealed key interactions that contribute to the inhibitory activity of the compounds. For example, compound 9k demonstrated potent c-Kit inhibitory activity, while compounds 10l and 10r were effective against VEGFR-2. dntb.gov.ua The docking analyses provided a rationale for the observed structure-activity relationships, highlighting the importance of the 8-amino substituent for potent kinase inhibition. dntb.gov.ua

Similarly, in the investigation of 1,8-naphthyridine (B1210474) derivatives as potential anti-Parkinson's agents, molecular docking was used to assess their binding to Adenosine A2A receptors. nih.gov The docking scores and binding energies of the synthesized compounds were calculated to predict their antagonist activity. nih.gov This computational screening identified promising candidates for further development. nih.gov

| Compound | Target Kinase | Docking Score (kcal/mol) | Binding Energy (MMGBSA dG bind, kcal/mol) | Key Interactions |

| 10c | Adenosine A2A Receptor | -8.407 | -56.60 | Not specified |

| 13b | Adenosine A2A Receptor | -8.562 | -64.13 | Not specified |

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. These methods provide a deeper understanding of the chemical behavior of compounds like 8-Chloro-2,7-naphthyridin-1(2H)-one and its derivatives.

DFT studies have been employed to analyze the reactivity and stability of naphthyridine derivatives. researchgate.netrsc.org For example, the calculation of frontier molecular orbital energies (HOMO and LUMO) and global reactivity parameters can predict the chemical reactivity of these compounds. researchgate.netmdpi.com In one study, the calculated HOMO-LUMO energy gap was used to assess the stability of 1,8-naphthyridine derivatives, with stable compounds being proposed as potential anti-breast cancer agents. researchgate.net

Furthermore, quantum chemical calculations can shed light on reaction mechanisms. For instance, the increased positive charge on a cyano group, as calculated by ESP charges, was used to explain its increased reactivity in a rearrangement process. dntb.gov.ua These computational insights are crucial for optimizing reaction conditions and designing novel synthetic routes.

Homology Modeling Applications in Target-Based Drug Design

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure is not. This is particularly useful in drug design when the crystal structure of the target protein is unavailable.

While direct examples of homology modeling for this compound targets are not prevalent in the provided search results, the principle is widely applied in drug discovery. For instance, if a novel kinase was identified as a target for a 2,7-naphthyridinone derivative, and its experimental structure was unknown, homology modeling could be used to build a 3D model of the kinase based on the known structures of related kinases. This model could then be used for molecular docking studies to predict how the naphthyridinone derivatives bind to the target, thus guiding the design of more potent and selective inhibitors.

Predictive Modeling for Biological Activity and In Silico ADMET Properties

Predictive modeling encompasses a range of computational methods used to forecast the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds. These models are essential for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

In silico ADMET prediction is a standard component of modern drug discovery pipelines. For various heterocyclic compounds, including derivatives of naphthyridines, computational tools are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. mdpi.combrieflands.comnih.gov These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources. For example, the SwissADME service is a commonly used tool for this purpose. researchgate.net

Advanced Analytical Methodologies for Research on 8 Chloro 2,7 Naphthyridin 1 2h One and Its Derivatives

Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

The definitive identification of newly synthesized compounds relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, allows for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) experiments, reveals detailed information about the molecule's carbon-hydrogen framework. nih.gov For naphthyridinone derivatives, ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. nd.edu For instance, in the analysis of a related 7-substituted-1,6-naphthyridin-8-ol, specific chemical shifts (δ) in the ¹H NMR spectrum, such as δ 9.18–9.15 (m, 1H) and 9.04 (s, 1H), can be assigned to protons on the naphthyridine core. nih.gov Similarly, ¹³C NMR provides a count of unique carbon atoms and information about their hybridization state. nih.gov

To assemble the complete molecular puzzle, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nd.eduresearchgate.net These experiments establish connectivity between atoms: COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons separated by two or three bonds. researchgate.net This information is critical for correctly assigning the substitution pattern on the 8-Chloro-2,7-naphthyridin-1(2H)-one core.

Mass Spectrometry (MS) Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the calculation of a chemical formula that distinguishes between compounds with the same nominal mass. For example, in the study of a naphthyridine analog, HRMS could yield a result such as "m/z [M+H]⁺ calcd for C₁₇H₁₄N₅O₂, 320.1147; found, 320.1146," confirming the elemental composition with high confidence. nih.gov The mass-to-charge ratio (m/z) of various ionized forms of the molecule, known as adducts (e.g., [M+H]⁺, [M+Na]⁺), are typically analyzed. uni.lu

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound, the most characteristic signals would be from the carbonyl (C=O) group of the lactam ring and the N-H bond. The C=O stretching vibration for such amides typically appears in the region of 1650-1690 cm⁻¹. youtube.com In a study of related 2-chloro-1,8-naphthyridine (B101967) chalcone (B49325) derivatives, a strong carbonyl peak was observed at 1688 cm⁻¹. ekb.eg Other important vibrations include those for aromatic C=C and C-N bonds, as well as the C-Cl stretch, which would be expected at a lower frequency, with one related compound showing a C-Cl band at 655 cm⁻¹. ekb.eg

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are essential for separating components of a mixture, which is necessary for both purifying synthesized compounds and analyzing their purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC is the workhorse technique for the purification and purity analysis of compounds like this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column (commonly a C18 column) with a mixture of aqueous and organic solvents (e.g., water and acetonitrile). nih.gov By monitoring the column eluent with a UV detector, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its purity. Preparative HPLC is used to isolate the desired compound from reaction byproducts and starting materials. nih.gov UPLC operates on the same principles but uses smaller particle-size columns and higher pressures to achieve faster separations and greater resolution. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. nih.govnih.gov As the separated compounds elute from the chromatography column, they are directly ionized and analyzed by the mass spectrometer. This allows for the confident identification of the compound in each chromatographic peak based on its mass-to-charge ratio. This is particularly useful in complex reaction mixtures or when tracking metabolites of a parent compound. nih.gov The experimental setup involves selecting appropriate mobile phases, such as water and acetonitrile (B52724) with additives like formic acid to aid ionization, and programming a specific gradient to achieve optimal separation. nih.govnih.gov

Application of Other Advanced Characterization Methods for Understanding Molecular Behavior

Beyond routine structural confirmation and purity analysis, other advanced methods can provide deeper insights into the properties of this compound and its derivatives.

X-ray Crystallography For compounds that can be grown into suitable single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule. The analysis of a rhenium complex of a related 2,7-dimethyl-1,8-naphthyridine, for instance, used X-ray crystallography to confirm the bidentate coordination of the ligand to the metal center. researchgate.net Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding in the crystal lattice, and for validating the results of computational models.

Computational Chemistry and Ion Mobility-Mass Spectrometry Computational methods are increasingly used to predict and understand molecular properties. For example, theoretical calculations can predict the Collision Cross Section (CCS) of an ion. uni.luuni.lu The CCS is a measure of the ion's size and shape in the gas phase and can be experimentally measured using an advanced technique called ion mobility-mass spectrometry (IM-MS). This method separates ions not only by their mass-to-charge ratio but also by their drift time through a gas-filled cell, which is dependent on their CCS. This provides an additional dimension of characterization, helping to distinguish between isomers and to gain insight into the molecule's gas-phase conformation.

Future Research Trajectories and Broader Academic Implications

Expanding the Scope of Derivatization and Chemical Diversity of Naphthyridinones

The 2,7-naphthyridinone scaffold is a versatile template for chemical modification, offering multiple sites for derivatization to generate extensive libraries of novel compounds. Future efforts will likely concentrate on systematic modifications of the 8-chloro-2,7-naphthyridin-1(2H)-one core to explore a wider chemical space. Our group has previously demonstrated that the 2,7-naphthyridinone scaffold can be a novel lead structure for MET inhibitors, and we have successfully designed and synthesized a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. researchgate.net

Key future strategies include:

Substitution at the Chloro Position: The chlorine atom at the C8 position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including amines, ethers, and thioethers. This has been demonstrated in the synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives as potential c-Kit/VEGFR-2 kinase inhibitors. researchgate.net

Modification of the Lactam Nitrogen: The nitrogen atom at the N2 position of the pyridinone ring can be alkylated or arylated to introduce further diversity and modulate the electronic and steric properties of the molecule.

Functionalization of the Pyridine (B92270) Ring: The remaining positions on the pyridine ring are also amenable to functionalization, offering pathways to fine-tune the biological activity and physicochemical properties of the resulting derivatives.

The synthesis of benzo[c] researchgate.netnih.govnaphthyridinones, which are privileged tricyclic motifs found in various alkaloids and biologically active molecules, highlights the potential for creating more complex, fused-ring systems from the basic naphthyridinone structure. acs.org

Exploring Novel Biological Targets and Therapeutic Applications for 2,7-Naphthyridinone Derivatives

The 2,7-naphthyridine (B1199556) framework is associated with a broad spectrum of biological activities, suggesting that its derivatives could be developed for a wide range of therapeutic applications. researchgate.net While some research has focused on specific targets, a vast landscape of potential biological interactions remains to be explored.

Future research should aim to:

Identify Novel Kinase Inhibitors: Building on the discovery of 2,7-naphthyridinone derivatives as c-Kit and VEGFR-2 inhibitors researchgate.net, future screening efforts could identify new derivatives that target other kinases implicated in cancer and other diseases. The structural similarity to other kinase inhibitors makes this a promising avenue.

Investigate Antitumor and Cytotoxic Effects: Compounds with the 2,7-naphthyridine scaffold have demonstrated significant cytotoxic and antitumor activities. researchgate.net Further studies are needed to elucidate the mechanisms of action and identify specific cancer types that may be susceptible to these compounds.

Explore Neurological and Other Activities: Naphthyridine derivatives have been reported to possess anticonvulsant, analgesic, and antimicrobial properties. researchgate.net Systematic screening of new this compound derivatives against a panel of receptors and enzymes associated with these conditions could uncover novel therapeutic leads. For instance, certain 2,7-naphthyridine derivatives have been identified as potent and highly specific PDE5 inhibitors, suggesting potential applications in conditions like erectile dysfunction. nih.gov

Leverage Natural Product Scaffolds: Naturally occurring compounds containing the 2,7-naphthyridine scaffold, such as sampangine (B1681430) and its analogs, have shown antimalarial and antifungal properties. nih.gov This provides a strong rationale for exploring synthetic derivatives of this compound for infectious diseases.

Advancements in Green and Sustainable Synthetic Methodologies for Naphthyridinones

The increasing emphasis on environmentally responsible chemical synthesis necessitates the development of greener methods for producing naphthyridinone cores. Future research will likely focus on improving the sustainability of existing synthetic routes and pioneering new, eco-friendly approaches.

Key areas for advancement include:

Water-Based Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Researchers have successfully developed methods for synthesizing 1,8-naphthyridines in water using metal-free, nontoxic catalysts like choline (B1196258) hydroxide. acs.org Adapting such methodologies for the synthesis of 2,7-naphthyridinones would significantly reduce the reliance on volatile organic solvents. acs.orgrsc.org

Flow Chemistry and Microfluidics: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. nih.gov Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and safer manufacturing processes. beilstein-journals.org This is particularly relevant for reactions that involve hazardous reagents or intermediates. nih.gov

Atom-Economical Reactions: Catalytic methods like the [2+2+2] cycloaddition for constructing benzo[c] researchgate.netnih.govnaphthyridinone structures represent a highly atom-economical approach to building the heterocyclic core. acs.org Future research should focus on expanding the scope of such reactions to create a wider variety of naphthyridinone derivatives with minimal waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in heterocyclic synthesis. mdpi.com The development of microwave-assisted protocols for the synthesis of 2,7-naphthyridinones could offer a more energy-efficient alternative to conventional heating methods.

Contribution of this compound Research to Heterocyclic Chemistry and Structure-Based Drug Design Principles

The study of this compound and its derivatives contributes significantly to the broader fields of heterocyclic chemistry and rational drug design. The naphthyridine core is a key structural motif in numerous biologically active compounds, and a deeper understanding of its chemical properties and biological interactions has far-reaching implications. nih.govmdpi.com

The research contributes by:

Expanding the Synthetic Toolbox: The development of novel synthetic routes to this compound and its analogs enriches the toolkit available to synthetic chemists for constructing complex heterocyclic systems. acs.org These methods can often be adapted for the synthesis of other nitrogen-containing heterocycles.

Elucidating Structure-Activity Relationships (SAR): By systematically modifying the this compound scaffold and correlating these changes with biological activity, researchers can establish detailed SAR profiles. This information is invaluable for the principles of structure-based drug design, allowing for the rational optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Providing Privileged Scaffolds: The 2,7-naphthyridinone core has been identified as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. acs.org The continued exploration of this scaffold helps to refine our understanding of what makes a particular chemical framework so effective in a biological context, guiding the design of future therapeutic agents.

Q & A

Q. What are the primary synthetic routes for 8-Chloro-2,7-naphthyridin-1(2H)-one?

Methodological Answer: The compound can be synthesized via cyclization or halogenation of precursor heterocycles. Key routes include:

- Cyclization of pyridine derivatives : For example, 4-styrylpyridine-3-carboxamide (17) undergoes cyclization with P2O5/H3PO4 to yield dihydro intermediates, which are dehydrogenated using Pd/C and p-cymene (91% yield) .

- Halogenation : 2,7-Naphthyridin-1(2H)-one (61) reacts with POCl3 at 130°C to produce 8-chloro derivatives (80% yield) .

- Thermal dehydration : N-(But-3-enyl)-4-methyloxazole-5-carboxanilide (35) forms dihydro-2,7-naphthyridinones under heat .

Q. How is the structure of this compound characterized?

Methodological Answer: Structural validation relies on:

- NMR spectroscopy : For example, <sup>1</sup>H NMR of 2-methyl-3,4-diphenyl-2,7-naphthyridin-1(2H)-one shows aromatic proton signals (δ 8.71–7.09 ppm) and methyl group resonance (δ 3.39 ppm) .

- X-ray crystallography : Single-crystal studies (e.g., for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate) confirm bond lengths (mean C–C = 0.004 Å) and hydrogen-bonding networks .

II. Advanced Research Questions

Q. How can catalytic methods improve the synthesis of this compound derivatives?

Methodological Answer: Catalytic strategies enhance regioselectivity and efficiency:

- Cobalt-catalyzed coupling : 2-Halobenzamides react with alkynes using Co catalysts to form substituted naphthyridinones (e.g., 53% yield for 2-methyl-3,4-diphenyl derivative). Ligand choice (e.g., phosphine vs. N-heterocyclic carbene) controls reaction pathways .

- Lewis acid catalysis : TEMPO-mediated oxidation converts 2-chloro-1,7-naphthyridine-3-methanol to 8-chloro-1,7-naphthyridine-3-formaldehyde, a key intermediate .

Q. What strategies optimize substituent effects for kinase inhibition in 8-substituted derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:

- Amino group diversification : A library of 8-amino-substituted 2-phenyl-2,7-naphthyridinones was designed to target c-Kit/VEGFR-2 kinases. Substituents at the 3-position (e.g., methyl, phenyl) modulate kinase selectivity .

- Arylation : Coupling diaryliodonium salts with 2,7-naphthyridin-1(2H)-one enhances MET/AXL kinase inhibition (IC50 < 100 nM). Electron-withdrawing groups at the 8-position improve binding .

Q. How should researchers address contradictions in synthetic yields or biological data?

Methodological Answer: Contradictions arise from reaction conditions or assay variability. Mitigation strategies include:

- Replication under standardized conditions : For example, POCl3-mediated chlorination yields 80% in sealed systems but lower yields in open reactors .

- Statistical validation : Use multiple biological replicates (n ≥ 3) to assess kinase inhibition data. In one study, 3-phenyl-2,7-naphthyridin-1(2H)-one derivatives showed ±15% variability in VEGFR-2 IC50 values .

- Mechanistic interrogation : If yields diverge (e.g., 55% vs. 85% in cyclization reactions ), analyze intermediates via LC-MS or <sup>13</sup>C NMR to identify side reactions.

IV. Critical Analysis of Contradictions

- Discrepancies in Chlorination Efficiency : reports 80% yield using POCl3, while older methods (e.g., POBr3 for bromination ) show lower efficiency. This highlights the need for controlled anhydrous conditions.

- Biological Activity Variability : Derivatives with identical scaffolds (e.g., 3-phenyl vs. 3-methyl) exhibit differing kinase affinities . Molecular docking studies are recommended to resolve steric/electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.